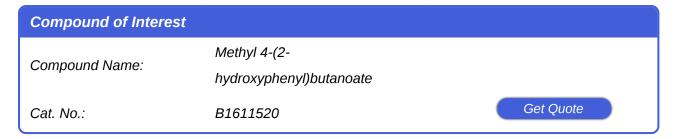


# Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(2-hydroxyphenyl)butanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of **Methyl 4-(2-hydroxyphenyl)butanoate**. It includes detailed experimental protocols for the determination of these properties and outlines a common synthetic pathway for its preparation and purification.

## **Core Physical Properties**

**Methyl 4-(2-hydroxyphenyl)butanoate** is a phenolic ester of interest in various research and development applications. A precise understanding of its physical properties is crucial for its synthesis, purification, and handling.

### **Data Presentation**

The known quantitative physical properties of **Methyl 4-(2-hydroxyphenyl)butanoate** are summarized in the table below.



Property	Value	Conditions
Boiling Point	316.5 °C	at 760 mmHg
Melting Point	Not Experimentally Determined	-

Note: An experimental melting point for **Methyl 4-(2-hydroxyphenyl)butanoate** is not readily available in surveyed literature. Computational prediction methods can provide an estimate, but an experimental determination is recommended for definitive characterization.

# **Experimental Protocols**

The following sections detail the methodologies for the experimental determination of the boiling and melting points of **Methyl 4-(2-hydroxyphenyl)butanoate**, as well as a representative synthetic and purification procedure.

## **Determination of Boiling Point**

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a precise determination of the boiling point of **Methyl 4-(2-hydroxyphenyl)butanoate**, the following distillation-based method is recommended.

#### Apparatus:

- Round-bottom flask
- Distillation head (Claisen or simple)
- Condenser (Liebig or Graham)
- Receiving flask
- Thermometer (calibrated)
- Heating mantle with a stirrer
- Boiling chips



• Inert atmosphere setup (e.g., nitrogen or argon line)

#### Procedure:

- Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
- Place a magnetic stir bar and a few boiling chips into the round-bottom flask.
- Add the purified Methyl 4-(2-hydroxyphenyl)butanoate to the flask.
- Position the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Begin a gentle flow of coolant through the condenser.
- If the compound is susceptible to oxidation at high temperatures, flush the apparatus with an inert gas.
- Gradually heat the flask using the heating mantle.
- Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
- Continue to record the temperature as the distillation proceeds. The temperature should remain constant for a pure substance. This constant temperature is the boiling point.
- Record the atmospheric pressure at the time of the experiment. If the distillation is performed
  at a pressure other than 760 mmHg, a pressure-temperature nomograph should be used to
  correct the boiling point to standard pressure.

## **Determination of Melting Point**

Although a literature value for the melting point is not available, should the compound be a solid at room temperature or be induced to crystallize, the following capillary method can be used for its determination.

#### Apparatus:



- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is crystalline)

#### Procedure:

- Ensure the sample of Methyl 4-(2-hydroxyphenyl)butanoate is pure and completely dry.
- If the sample consists of large crystals, gently grind them to a fine powder using a mortar and pestle.
- Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the sample holder of the melting point apparatus.
- Set the heating rate to a rapid setting to quickly determine an approximate melting range.
- Observe the sample through the magnifying lens. Note the temperature at which the first sign of melting occurs and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.
- Allow the apparatus to cool.
- Prepare a new sample in a clean capillary tube.
- Set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the rough melting point.
- Carefully observe and record the temperature at which the first drop of liquid appears (onset
  of melting) and the temperature at which the last solid particle melts (completion of melting).



This is the melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

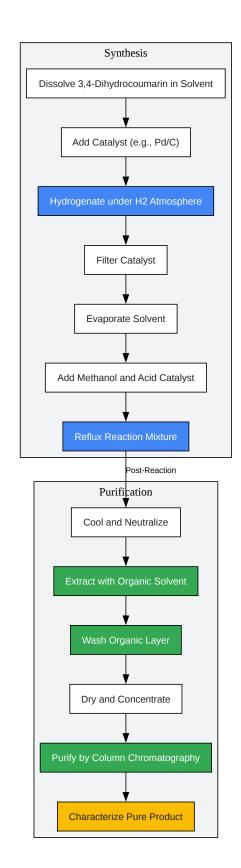
# **Synthesis and Purification Workflow**

A common route for the synthesis of **Methyl 4-(2-hydroxyphenyl)butanoate** involves the catalytic hydrogenation of a coumarin precursor followed by esterification.

## **Logical Relationship of Synthesis and Purification**









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